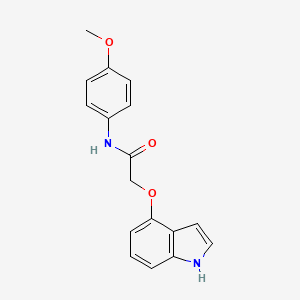
N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide is an organic compound that belongs to the class of amides It features a complex structure with an indole ring substituted with a bromine atom and a phenyl ring substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Ring: Starting with a suitable precursor, the indole ring is synthesized and brominated at the 4-position using bromine or N-bromosuccinimide.
Acetylation of Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Amide Bond Formation: The final step involves coupling the acetylated phenyl ring with the brominated indole through an amide bond formation using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.
Reduction: Reduction of the carbonyl group in the acetyl moiety can yield alcohol derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
N-(3-acetylphenyl)-3-(1H-indol-1-yl)propanamide: Lacks the bromine substitution on the indole ring.
N-(3-acetylphenyl)-3-(4-chloro-1H-indol-1-yl)propanamide: Substituted with chlorine instead of bromine.
N-(3-acetylphenyl)-3-(4-methyl-1H-indol-1-yl)propanamide: Substituted with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom on the indole ring in N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide can significantly influence its reactivity and biological activity compared to its analogs. Bromine’s electron-withdrawing nature can affect the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C19H17BrN2O2 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-(4-bromoindol-1-yl)propanamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-13(23)14-4-2-5-15(12-14)21-19(24)9-11-22-10-8-16-17(20)6-3-7-18(16)22/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
InChI Key |
XTPXOFUZWXKVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



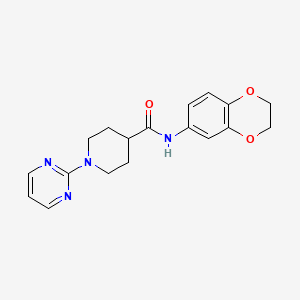
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173468.png)
![5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B12173478.png)
![7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12173480.png)
![4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12173483.png)
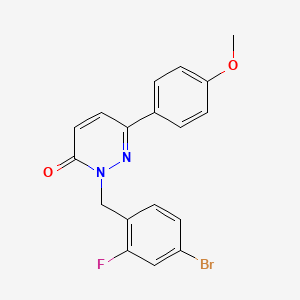
![N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12173495.png)
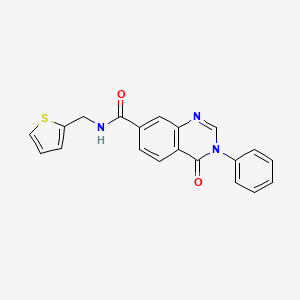

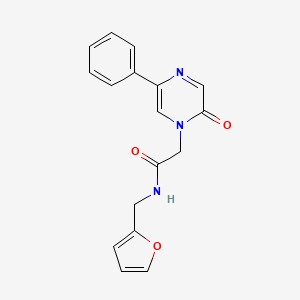

![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12173541.png)
